

Application Notes and Protocols: ^1H and ^{13}C NMR Characterization of Ethyl 2-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 2-nitrobenzoate

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Abstract

This document provides a comprehensive guide to the characterization of **Ethyl 2-nitrobenzoate** using proton (^1H) and carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for sample preparation and data acquisition are presented, along with tabulated spectral data. Additionally, a graphical representation of the experimental workflow is included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Ethyl 2-nitrobenzoate is a key intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other fine chemicals. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the standardized procedure for obtaining and interpreting the ^1H and ^{13}C NMR spectra of **Ethyl 2-nitrobenzoate**.

Spectral Data

The ^1H and ^{13}C NMR spectra of **Ethyl 2-nitrobenzoate** were acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H NMR and δ 77.0 ppm for ^{13}C NMR).

Table 1: ¹H NMR Spectral Data for **Ethyl 2-nitrobenzoate** (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.93	d	7.6	1H	Ar-H
7.77	d	7.2	1H	Ar-H
7.62-7.72	m	-	2H	Ar-H
4.40	q	7.2	2H	-OCH ₂ CH ₃
1.36	t	7.2	3H	-OCH ₂ CH ₃

d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectral Data for **Ethyl 2-nitrobenzoate** (100 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)	Assignment
164.42	C=O
148.19	C-NO ₂
135.24	Ar-C
132.17	Ar-C
129.54	Ar-C
127.25	Ar-C
124.50	Ar-C
61.91	-OCH ₂ CH ₃
14.24	-OCH ₂ CH ₃

Experimental Protocols

The following protocols describe the methodology for the preparation of an **Ethyl 2-nitrobenzoate** sample and the acquisition of its NMR spectra.

3.1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[2]

Materials:

- **Ethyl 2-nitrobenzoate**
- Deuterated chloroform (CDCl_3) of high purity
- 5 mm NMR tubes[3]
- Pasteur pipette with a cotton or glass wool plug[4]
- Vortex mixer
- Analytical balance

Procedure:

- **Weighing the Sample:** Accurately weigh approximately 5-25 mg of **Ethyl 2-nitrobenzoate** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.[5]
- **Dissolving the Sample:** Add approximately 0.6-0.7 mL of CDCl_3 to the vial.[6] CDCl_3 is a common solvent for a wide range of organic compounds.[6]
- **Homogenization:** Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.[2]
- **Filtration and Transfer:** To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[4] Avoid using cotton wool as it may introduce impurities.[4]

- Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.[\[6\]](#)
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

3.2. NMR Data Acquisition

Instrumentation:

- 400 MHz NMR Spectrometer (or equivalent)

Software:

- Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ)

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: Approximately 16 ppm
- Acquisition Time: ~2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
- Receiver Gain: Optimized automatically by the instrument.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Solvent: CDCl_3

- Temperature: 298 K
- Spectral Width: Approximately 240 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
- Receiver Gain: Optimized automatically by the instrument.

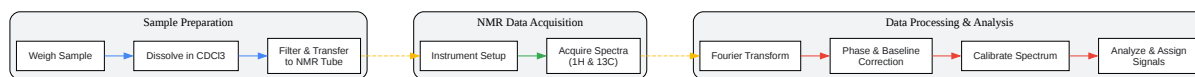
3.3. Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H , δ 77.0 ppm for ^{13}C).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and pick the peaks for both ^1H and ^{13}C spectra.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the NMR characterization of **Ethyl 2-nitrobenzoate**.



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Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a standardized and detailed protocol for the ¹H and ¹³C NMR characterization of **Ethyl 2-nitrobenzoate**. The provided spectral data and experimental workflow serve as a valuable resource for researchers and scientists, ensuring reproducible and high-quality results for the structural verification and purity assessment of this important chemical compound.

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